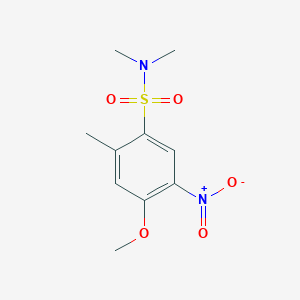
4-methoxy-2-methyl-5-nitro(N,N-dimethyl) benzenesulfonamide
Cat. No. B8397661
M. Wt: 274.30 g/mol
InChI Key: IMTSZLJLQAZEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06617357B2
Procedure details


To a solution of 4-hydroxy-2-methyl-5-nitro(N,N-dimethyl)benzenesulfonamide (100 mg, 0.39 mmol) in dry DMF (1 mL) was added cesium carbonate (125 mg, 0.39 mmol) and dimethylsulfate (50 mg, 0.39 mmol). The resulting reaction mixture was heated to 60° C. and stirred for 3 h. After cooling to room temperature, the reaction was diluted with ethyl acetate and 1 N NaOH. The layers were separated, and the organics were washed once with 1 N NaOH. The organics were then dried and concentrated to provide 4-methoxy-2-methyl-5-nitro(N,N-dimethyl) benzenesulfonamide (90 mg, 85%) as a yellow solid, mp 130-132° C. Mass spectrum ES+: 275.0 (M+H).
Name
4-hydroxy-2-methyl-5-nitro(N,N-dimethyl)benzenesulfonamide
Quantity
100 mg
Type
reactant
Reaction Step One

Name
cesium carbonate
Quantity
125 mg
Type
reactant
Reaction Step One





Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([S:11]([N:14]([CH3:16])[CH3:15])(=[O:13])=[O:12])=[C:4]([CH3:17])[CH:3]=1.[C:18](=O)([O-])[O-].[Cs+].[Cs+].COS(OC)(=O)=O>CN(C=O)C.C(OCC)(=O)C.[OH-].[Na+]>[CH3:18][O:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([S:11]([N:14]([CH3:16])[CH3:15])(=[O:12])=[O:13])=[C:4]([CH3:17])[CH:3]=1 |f:1.2.3,7.8|
|
Inputs


Step One
|
Name
|
4-hydroxy-2-methyl-5-nitro(N,N-dimethyl)benzenesulfonamide
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N(C)C)C
|
|
Name
|
cesium carbonate
|
|
Quantity
|
125 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
reactant
|
|
Smiles
|
COS(=O)(=O)OC
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organics were washed once with 1 N NaOH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organics were then dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 90 mg | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
